

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoethanesulfonamide

Cat. No.: B112635

[Get Quote](#)

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of **2-Aminoethanesulfonamide** hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of 2-Aminoethanesulfonamide Hydrochloride

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide HCl, is a white crystalline powder. It serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the development of sulfonamide antibiotics.^[1] Its utility is noted in pharmaceutical development for targeting metabolic disorders and inflammation, as well as in biochemical research for studying enzyme inhibition.^[1]

Physicochemical Data

The fundamental physicochemical properties of **2-Aminoethanesulfonamide** hydrochloride are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	89756-60-5	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₂ H ₈ N ₂ O ₂ S·HCl	--INVALID-LINK--
Molecular Weight	160.62 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White crystalline powder	--INVALID-LINK--
Melting Point	130-137 °C	--INVALID-LINK--
Purity	97-102% (Titration)	--INVALID-LINK--
Storage	Room Temperature, Sealed in dry conditions	--INVALID-LINK--

Safety Information

As a chemical reagent, **2-Aminoethanesulfonamide** hydrochloride should be handled with appropriate safety precautions. The following table summarizes its known hazard statements.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation

Source: Sigma-Aldrich

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Aminoethanesulfonamide** hydrochloride and a representative protocol for an in vitro enzyme inhibition assay, a key application area for sulfonamide compounds.

Synthesis of 2-Aminoethanesulfonamide Hydrochloride

The following is a representative multi-step protocol for the synthesis of **2-Aminoethanesulfonamide** hydrochloride, starting from taurine (2-aminoethanesulfonic acid). This method involves the protection of the amino group, conversion of the sulfonic acid to a sulfonamide, and subsequent deprotection.

Step 1: N-Phthaloyl Protection of Taurine

- In a round-bottom flask, suspend taurine and phthalic anhydride in a 1:1 molar ratio in glacial acetic acid containing sodium acetate.
- Reflux the mixture for several hours until the starting materials are consumed (monitor by TLC).
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Collect the precipitated 2-phthalimidoethanesulfonic acid by filtration and wash with cold water.
- Dry the product under vacuum.

Step 2: Conversion to 2-Phthalimidoethanesulfonyl Chloride

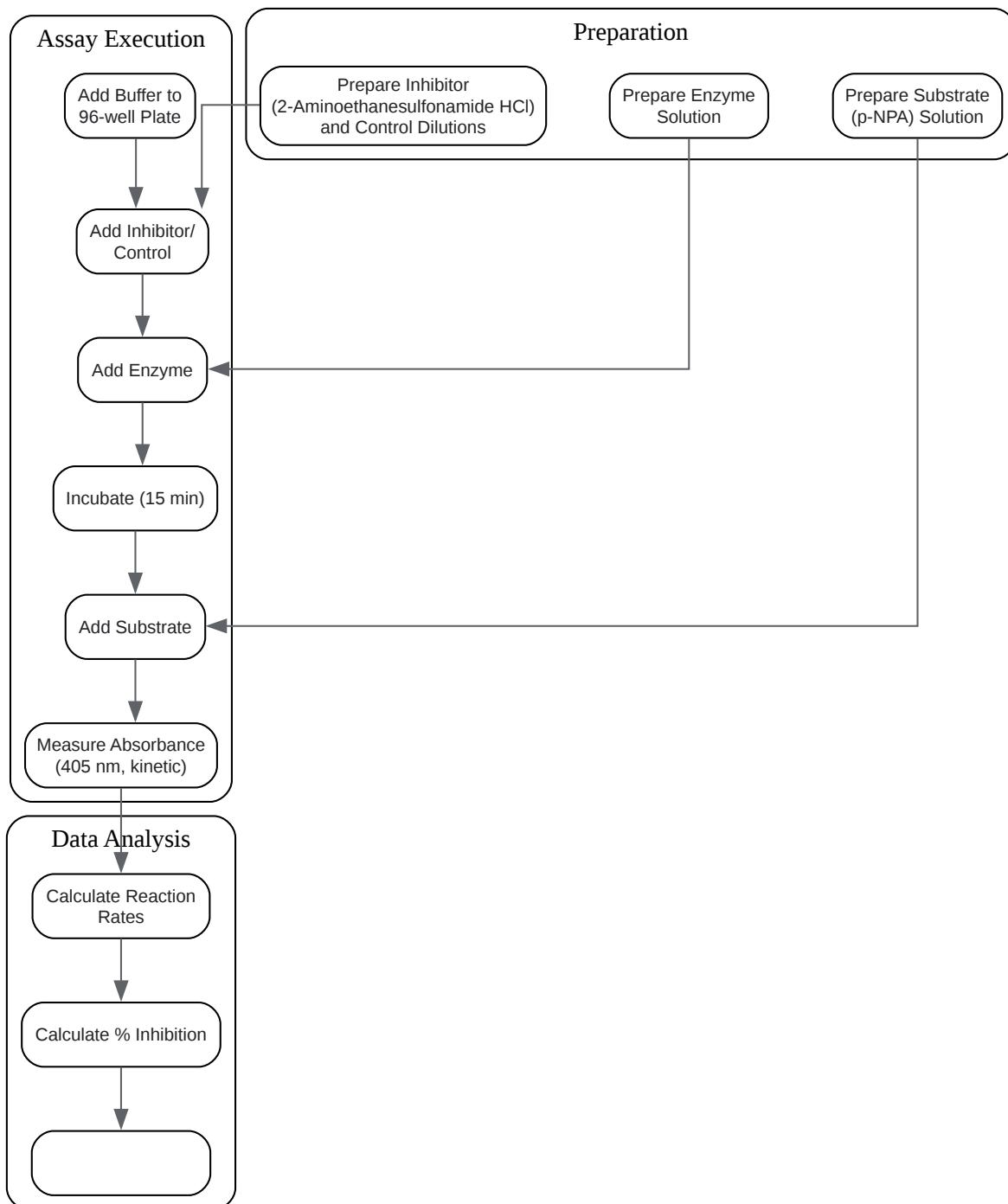
- In a fume hood, carefully add phosphorus pentachloride (PCl_5) to the dried 2-phthalimidoethanesulfonic acid in a suitable solvent like dichloromethane.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Carefully quench the reaction by pouring it onto crushed ice.
- Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain 2-phthalimidoethanesulfonyl chloride.

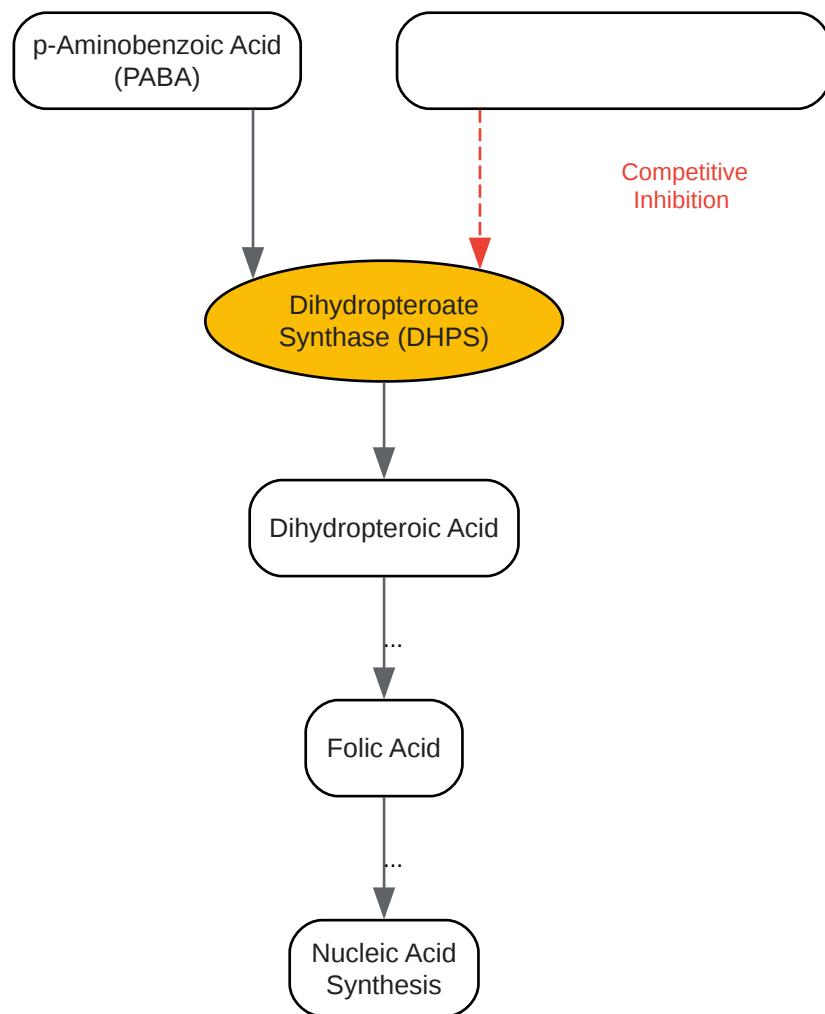
Step 3: Formation of 2-Phthalimidoethanesulfonamide

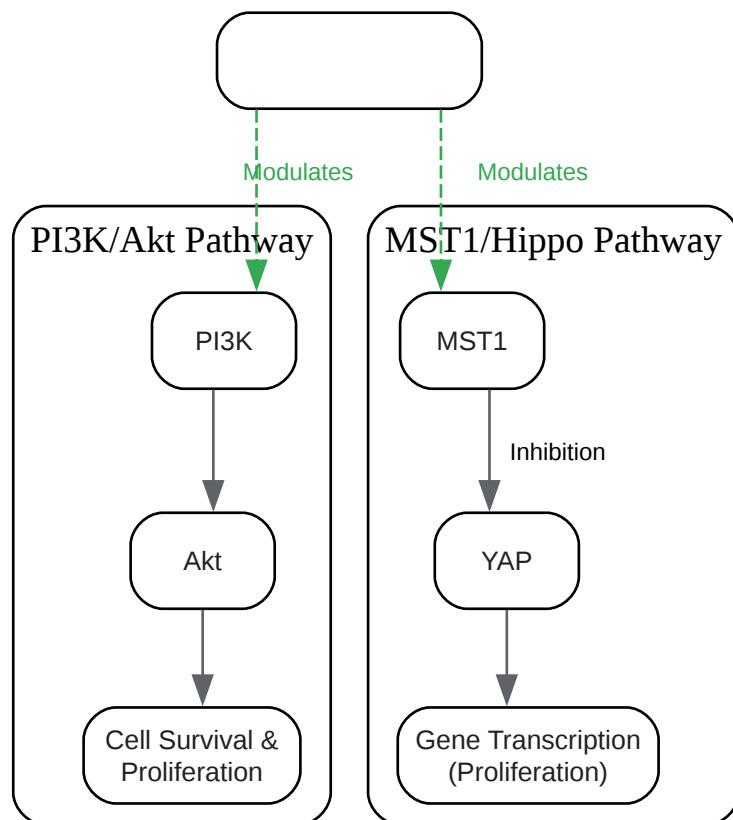
- Dissolve the 2-phthalimidoethanesulfonyl chloride in a suitable organic solvent (e.g., acetone).
- Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
- Stir the reaction mixture for several hours at room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting 2-phthalimidoethanesulfonamide by recrystallization.

Step 4: Deprotection to Yield **2-Aminoethanesulfonamide** Hydrochloride

- Suspend the 2-phthalimidoethanesulfonamide in ethanol.
- Add hydrazine hydrate to the suspension.
- Reflux the mixture for a few hours.
- Cool the reaction mixture and add concentrated hydrochloric acid.
- Filter off the phthalhydrazide byproduct.
- Evaporate the filtrate to dryness to obtain the crude **2-Aminoethanesulfonamide** hydrochloride.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112635#2-aminoethanesulfonamide-hydrochloride-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com